1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole

Description

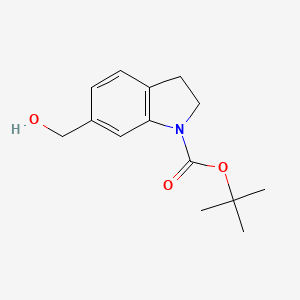

1-<em>t</em>-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole is a substituted indoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a hydroxymethyl (-CH2OH) moiety at the 6-position. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of indole-based scaffolds .

Properties

CAS No. |

214614-98-9 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8,16H,6-7,9H2,1-3H3 |

InChI Key |

QWVIFVFHMWDQSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of 1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole typically begins from an appropriately substituted indole or indole-2-carboxylic acid derivative. The key steps include:

- Selective protection of the indoline nitrogen with a t-butoxycarbonyl group.

- Introduction of the hydroxymethyl group at the 6-position.

- Reduction of the indole ring to the 2,3-dihydroindole (indoline) framework.

This approach ensures regioselective functionalization and preservation of sensitive groups.

Protection of Indoline Nitrogen: Boc Group Installation

The t-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the indoline moiety. This is commonly achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetone at temperatures ranging from 0 °C to room temperature.

- Reaction conditions:

- Solvent: Acetone or dichloromethane

- Base: Triethylamine (1.25–1.8 equivalents)

- Temperature: 0–5 °C for optimal selectivity

- Catalyst: 4-Dimethylaminopyridine (DMAP) may be added to accelerate the reaction

- Outcome: Formation of the N-Boc protected indoline with high selectivity and yield.

Reduction of Indole to 2,3-Dihydroindole (Indoline)

The conversion of the aromatic indole ring to the saturated 2,3-dihydroindole (indoline) is a critical step. This can be achieved by:

Catalytic hydrogenation:

Using hydrogen gas (H2) and noble metal catalysts such as palladium on carbon (Pd/C), platinum (Pt), ruthenium (Ru), rhodium (Rh), or nickel (Ni) supported on carbon. Reaction conditions are mild, typically at room temperature or slightly elevated temperatures under atmospheric or increased pressure of hydrogen.Transfer hydrogenation:

Alternative hydrogen donors can be used in the presence of catalysts to reduce the indole ring selectively.Chemical reduction:

Using hydride reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.

The choice of catalyst and reaction conditions influences the yield and stereoselectivity of the indoline product.

Typical Reaction Sequence and Conditions

Research Outcomes and Optimization Notes

Base equivalents: Using 1.25 to 1.8 equivalents of base (triethylamine) during Boc protection enhances selectivity and reduces side reactions.

Temperature control: Maintaining 0 to 5 °C during acylation and protection steps minimizes byproduct formation and improves yields.

Catalyst choice: Pd/C is preferred for hydrogenation due to its availability and efficiency, but Pt and Ru catalysts are also effective.

Solvent effects: Acetone is favored for Boc protection, while benzene or dichloromethane are commonly used in formylation and reduction steps.

Radical cyclization methods: For complex ring systems related to this compound, free radical cyclizations using Bu3SnH and AIBN have been reported to yield fused indoline derivatives, although yields vary depending on substituents.

Chemical Reactions Analysis

1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in various chemical reactions and processes.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The structural and functional diversity of dihydroindole derivatives is exemplified by the following analogs:

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substituent Reactivity : The hydroxymethyl group in the target compound offers distinct advantages in solubility and derivatization compared to halogenated analogs (e.g., 6-bromo derivatives) .

- Synthetic Utility : Bromo and iodo substituents (e.g., 6-bromo-1-Boc-indoline) are preferred for transition metal-catalyzed reactions, whereas hydroxymethyl groups are more suited for oxidation or esterification .

- Polarity : The hydroxymethyl group increases hydrophilicity relative to formyl or methoxy substituents, impacting pharmacokinetic properties .

Key Observations :

- Regioselectivity : Halogenation (e.g., bromo, iodo) at the 6-position is achieved via Sandmeyer reactions or thallation, while hydroxymethylation requires aldehyde intermediates .

- Protection Strategies : Boc protection is universally applied to stabilize the indoline nitrogen, contrasting with acetyl or methoxy groups in other systems .

Physical and Chemical Properties

Table 3: Physical Properties

Key Observations :

Biological Activity

1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole (Boc-HMI) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of Boc-HMI, including its mechanisms of action, therapeutic potential, and relevant case studies.

Boc-HMI has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 214614-98-9 |

| Structure | Boc-HMI Structure |

The biological activity of Boc-HMI is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, influencing several biochemical pathways:

- Enzyme Inhibition : Boc-HMI may inhibit histone lysine methyltransferases (HKMTs), which play a crucial role in epigenetic regulation. This inhibition can lead to alterations in gene expression patterns associated with cancer progression and other diseases .

- Cell Signaling Modulation : The compound has been reported to affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can activate caspases, leading to programmed cell death in cancer cells .

Antitumor Activity

Boc-HMI has demonstrated significant antitumor properties in various studies:

- In Vitro Studies : Research indicates that Boc-HMI exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The IC50 values for these cell lines range from 0.13 to 0.28 µM, indicating potent activity .

- In Vivo Studies : In animal models, Boc-HMI has shown efficacy against tumors such as sarcoma 180 and hepatoma 22. Administration of the compound resulted in inhibition rates ranging from 45% to 72% .

Neuroprotective Effects

Boc-HMI's potential neuroprotective effects are also noteworthy:

- Mechanism : The compound may mitigate oxidative stress-induced neuronal damage by modulating antioxidant enzyme activity. This suggests a possible application in neurodegenerative diseases .

Case Studies

- Case Study on Cancer Treatment :

- A study investigated the effect of Boc-HMI on MCF-7 breast cancer cells. Results showed that treatment led to significant apoptosis through caspase activation and modulation of Bcl-2 family proteins.

- Neuroprotection in Models of Oxidative Stress :

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, Boc-HMI demonstrated protective effects by enhancing the expression of antioxidant enzymes and reducing cell death rates.

Q & A

Q. What computational models predict the compound’s metabolic pathways in vitro?

- Methodology : Use ADMET Predictor™ or GLORYx for phase I/II metabolism simulations (e.g., CYP450 oxidation of hydroxymethyl to carboxylic acid). Validate with hepatic microsome assays (LC-MS/MS quantification). Adjust substituents to block high-clearance pathways .

Notes on Contradictions and Limitations

- Synthetic Yield Variability : reports dichloromethane as optimal for t-Boc introduction, while suggests ethanol for milder conditions. Researchers must balance solvent polarity and reaction scale .

- Characterization Challenges : Discrepancies in melting points (e.g., vs. 12) highlight batch-dependent purity; always cross-validate with multiple techniques (DSC, NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.